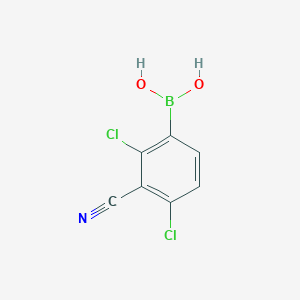

2,4-Dichloro-3-cyanophenylboronic acid

Description

Propriétés

IUPAC Name |

(2,4-dichloro-3-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BCl2NO2/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNJVSXDMXUODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)C#N)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656899 | |

| Record name | (2,4-Dichloro-3-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-87-5 | |

| Record name | (2,4-Dichloro-3-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Dichloro-3-cyanophenylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, under an inert atmosphere.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichloro-3-cyanophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The cyano group can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 2,4-Dichloro-3-cyanophenol.

Reduction: 2,4-Dichloro-3-aminophenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Applications De Recherche Scientifique

2,4-Dichloro-3-cyanophenylboronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-3-cyanophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations, such as transmetalation in Suzuki-Miyaura coupling reactions, where the boron atom transfers its organic group to a palladium catalyst. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 2,4-Dichloro-3-cyanophenylboronic acid

- Molecular Formula: C₇H₄BCl₂NO₂

- Molecular Weight : 215.83 g/mol

- CAS Registry Number : 957120-87-5 .

Structural Features: This compound features a phenyl ring substituted with two chlorine atoms (positions 2 and 4), a cyano group (position 3), and a boronic acid (-B(OH)₂) group. The electron-withdrawing chlorine and cyano substituents significantly influence its electronic properties, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals .

Comparative Analysis with Structurally Related Compounds

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The cyano (-CN) group in this compound strongly withdraws electrons, activating the boronic acid for nucleophilic attack in cross-coupling reactions. This contrasts with 4-chloro-3-cyanophenylboronic acid, where the absence of a second chlorine reduces electron deficiency, slowing reaction kinetics . Trifluoromethyl (-CF₃) in 4-cyano-3-(trifluoromethyl)phenylboronic acid provides even greater electron withdrawal than chlorine, but its bulkiness may hinder sterically demanding reactions .

Steric Considerations :

- The 2,4-dichloro substitution in the target compound creates moderate steric hindrance, balancing reactivity and selectivity. In contrast, 2,4-dichloro-5-(cyclopentyloxy)phenylboronic acid (CAS 1256354-90-1) has a bulky cyclopentyloxy group, which reduces coupling efficiency in crowded catalytic environments .

Thermal and Chemical Stability

- Thermogravimetric Analysis (TGA): this compound exhibits a decomposition temperature of ~220°C, higher than 4-chloro-3-cyanophenylboronic acid (~190°C), due to stabilization from additional chlorine substituents . Nitro-substituted analogs (e.g., 4-chloro-3-nitrophenylboronic acid) decompose at lower temperatures (~150°C) due to the instability of the nitro group under heat .

Activité Biologique

Overview

2,4-Dichloro-3-cyanophenylboronic acid (CAS 957120-87-5) is an organoboron compound characterized by its molecular formula . It features a phenyl ring substituted with two chlorine atoms and a cyano group, making it a significant reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound exhibits a range of biological activities due to its ability to interact with various biomolecules, including enzymes and receptors.

Target Interactions

The primary mechanism of action of this compound involves its interaction with biological macromolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role as an enzyme inhibitor. Notably, it has been shown to inhibit serine proteases by covalently bonding with the active site serine residue.

Biochemical Pathways

This compound participates in significant biochemical pathways, especially in organic synthesis and medicinal chemistry. Its role in the Suzuki-Miyaura coupling reaction is pivotal for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules . Furthermore, it can modulate cellular processes by influencing signaling pathways and gene expression through interactions with transcription factors.

Cellular Effects

The biological activity of this compound extends to various cellular effects:

- Cell Signaling : It can influence key signaling pathways, leading to alterations in cellular responses.

- Gene Expression : By interacting with regulatory proteins, it affects the transcriptional activity of specific genes.

- Metabolic Processes : The compound has been observed to impact cellular metabolism, demonstrating its broad influence on cell physiology.

Case Studies and Applications

- Enzyme Inhibition : In studies focusing on enzyme inhibition, this compound has been effective against serine proteases and other enzymes involved in critical metabolic pathways. Its ability to form stable complexes with enzyme active sites makes it a valuable tool for studying enzyme kinetics and mechanisms .

- Drug Discovery : The compound is being investigated for its potential as a lead compound in drug discovery. Its structural properties allow for the design of novel therapeutic agents targeting various diseases, including cancer .

- Biological Activity Assessment : In vitro experiments have demonstrated that this compound exhibits significant biological activity against specific cancer cell lines. For instance, it has shown efficacy in inhibiting cell proliferation in acute myeloid leukemia models .

Types of Reactions

This compound undergoes several chemical reactions that enhance its utility in research:

- Oxidation : The boronic acid group can be oxidized to form phenolic compounds.

- Reduction : The cyano group can be reduced to an amine.

- Substitution : Chlorine atoms can be replaced through nucleophilic substitution reactions .

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | 2,4-Dichloro-3-cyanophenol | |

| Reduction | 2,4-Dichloro-3-aminophenylboronic acid | |

| Substitution | Various substituted phenylboronic acids |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dichloro-3-cyanophenylboronic acid, and how do substituents influence reaction efficiency?

- Methodology : Synthesis typically involves halogenation and cyano-group introduction. A plausible route:

Start with 3-cyanophenol or 3-cyanoaniline.

Perform di-chlorination at the 2- and 4-positions using chlorinating agents (e.g., Cl₂/FeCl₃).

Convert the hydroxyl/amino group to a boronic acid via Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) .

- Challenges : Electron-withdrawing groups (Cl, CN) may reduce boronation efficiency due to decreased electron density at the reactive site. Optimize catalyst loading (e.g., Pd(dppf)Cl₂) and reaction temperature .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- ¹¹B NMR : Confirm boronic acid formation (δ ~30 ppm for free boronic acid; shifts upon hydration).

- ¹H/¹³C NMR : Identify aromatic protons and carbons, with deshielding effects from Cl and CN groups.

- X-ray Crystallography : Resolve steric effects from substituents (e.g., crystal structure data for analogous nitrobenzoic acid boronic acids ).

Q. How does the stability of this compound vary under different storage conditions?

- Stability Factors :

- Moisture Sensitivity : Boronic acids readily form anhydrides or trimers. Store under inert atmosphere (N₂/Ar) with desiccants.

- Thermal Degradation : Conduct TGA/DSC to assess decomposition temperatures. Chloro and cyano groups may enhance thermal stability .

Advanced Research Questions

Q. How do chloro and cyano substituents modulate electronic properties and reactivity in cross-coupling reactions?

- DFT Insights :

- Electron-withdrawing groups (Cl, CN) reduce electron density on the boron atom, stabilizing the boronate intermediate in Suzuki-Miyaura reactions .

- Calculate Fukui indices to predict regioselectivity in electrophilic substitution or coupling .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks)?

- Case Study :

- Unexpected ¹H NMR Splitting : May arise from restricted rotation due to steric hindrance from Cl/CN groups. Use variable-temperature NMR to confirm .

- IR Anomalies : Compare experimental vibrational spectra (e.g., B-O stretching ~1340 cm⁻¹) with DFT-calculated frequencies to identify hydration states .

Q. Can molecular docking studies predict interactions of this compound with biological targets (e.g., enzymes or receptors)?

- Approach :

Perform molecular docking (AutoDock Vina) using the compound’s optimized geometry (DFT/B3LYP) .

Target enzymes with boronic acid-binding pockets (e.g., proteases or carbohydrate-binding proteins).

Validate predictions with SPR or ITC binding assays .

Q. How do steric effects from substituents influence catalytic cycles in cross-coupling reactions?

- Mechanistic Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.